molecular formula C10H10O5S B8500849 5-Cyclopropanesulfonyl-2-hydroxy-benzoic acid

5-Cyclopropanesulfonyl-2-hydroxy-benzoic acid

Cat. No. B8500849
M. Wt: 242.25 g/mol
InChI Key: YHAROVQMKOHEHB-UHFFFAOYSA-N
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Patent
US07605163B2

Procedure details

To 8.0 mmol 5-(3-chloro-propane-1-sulfonyl)-2-hydroxy-benzoic acid in 30 ml THF at −78° C. was added dropwise over 30 min 23.9 mmol of a 0.9 M solution of potassium bis(trimethylsilyl)amide in toluene. The reaction mixture was then allowed to warm to RT and stirring continued for a further 30 min at RT. The mixture was then diluted with THF/ethyl acetate (1:1) and washed sequentially with 1 M aq HCl and saturated aqueous NaCl solution, dried with Na2SO4, and concentrated in vacuo. The residue was triturated in ether/pentane to afford the title compound. MS (m/e): 241.2 ([M−H]−, 100%)
Name
5-(3-chloro-propane-1-sulfonyl)-2-hydroxy-benzoic acid
Quantity
8 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
THF ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][S:5]([C:8]1[CH:9]=[CH:10][C:11]([OH:17])=[C:12]([CH:16]=1)[C:13]([OH:15])=[O:14])(=[O:7])=[O:6].C[Si]([N-][Si](C)(C)C)(C)C.[K+]>C1COCC1.C1(C)C=CC=CC=1.C1COCC1.C(OCC)(=O)C>[CH:4]1([S:5]([C:8]2[CH:9]=[CH:10][C:11]([OH:17])=[C:12]([CH:16]=2)[C:13]([OH:15])=[O:14])(=[O:7])=[O:6])[CH2:2][CH2:3]1 |f:1.2,5.6|

Inputs

Step One
Name
5-(3-chloro-propane-1-sulfonyl)-2-hydroxy-benzoic acid
Quantity
8 mmol
Type
reactant
Smiles
ClCCCS(=O)(=O)C=1C=CC(=C(C(=O)O)C1)O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
THF ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed sequentially with 1 M aq HCl and saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated in ether/pentane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CC1)S(=O)(=O)C=1C=CC(=C(C(=O)O)C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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